trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol
Overview
Description
trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol This compound features a cyclobutane ring substituted with a hydroxyl group and an amino group linked to a pyrrole ring via an ethyl chain
Preparation Methods
The synthesis of trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for studying protein-ligand interactions. In medicine, it has potential applications in drug discovery and development, particularly in designing molecules with specific biological activities. In the industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar compounds to trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol include other pyrrole-containing molecules and cyclobutane derivatives. For example, pyrrolidine and its derivatives are widely used in medicinal chemistry due to their biological activity and structural versatility . Compared to these compounds, this compound offers a unique combination of the cyclobutane and pyrrole rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(2-pyrrol-1-ylethylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-4-3-9(10)11-5-8-12-6-1-2-7-12/h1-2,6-7,9-11,13H,3-5,8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUEKQGRDQIKA-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCN2C=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCN2C=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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